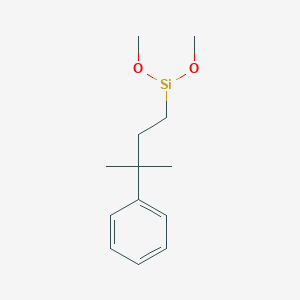
Dimethoxy(3-methyl-3-phenylbutyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethoxy(3-methyl-3-phenylbutyl)silane is an organosilicon compound with the molecular formula C12H20O2Si It is a silane derivative characterized by the presence of two methoxy groups and a 3-methyl-3-phenylbutyl group attached to the silicon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethoxy(3-methyl-3-phenylbutyl)silane can be synthesized through a hydrosilylation reaction, where an alkene reacts with a hydrosilane in the presence of a catalyst. The reaction typically involves the use of platinum-based catalysts, such as Karstedt’s catalyst, under mild conditions. The general reaction scheme is as follows:
R-CH=CH2+H-Si(OCH3)2-R’→R-CH2-CH2-Si(OCH3)2-R’
In this case, R represents the 3-methyl-3-phenylbutyl group, and R’ represents the methoxy groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethoxy(3-methyl-3-phenylbutyl)silane undergoes various chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanols.
Condensation: Silanols can further condense to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.
Condensation: Often occurs under acidic or basic conditions, sometimes with the removal of water or alcohol by-products.
Substitution: Various nucleophiles can be used to replace the methoxy groups, such as halides or amines.
Major Products Formed
Hydrolysis: Formation of silanols.
Condensation: Formation of siloxane polymers.
Substitution: Formation of substituted silanes with different functional groups.
Scientific Research Applications
Dimethoxy(3-methyl-3-phenylbutyl)silane has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of siloxane polymers and hybrid materials with unique mechanical and thermal properties.
Organic Synthesis: Serves as a reagent for introducing silicon-containing groups into organic molecules, which can modify their reactivity and stability.
Industrial Chemistry: Employed in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices due to its biocompatibility and stability.
Mechanism of Action
The mechanism by which dimethoxy(3-methyl-3-phenylbutyl)silane exerts its effects is primarily through the formation of siloxane bonds. The methoxy groups can be hydrolyzed to form silanols, which can then condense with other silanols or silanes to form siloxane linkages. This process is catalyzed by acids or bases and can occur under mild conditions. The resulting siloxane bonds are strong and stable, contributing to the compound’s utility in various applications.
Comparison with Similar Compounds
Similar Compounds
- Dimethoxy(methyl)phenylsilane
- Dimethoxy(dimethyl)silane
- Trimethoxy(phenyl)silane
Uniqueness
Dimethoxy(3-methyl-3-phenylbutyl)silane is unique due to the presence of the 3-methyl-3-phenylbutyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where specific reactivity or stability is required. Compared to other similar compounds, it offers a balance of hydrophobicity and reactivity, making it versatile for various industrial and research applications.
Properties
InChI |
InChI=1S/C13H21O2Si/c1-13(2,10-11-16(14-3)15-4)12-8-6-5-7-9-12/h5-9H,10-11H2,1-4H3 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOJITVWBYRELV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC[Si](OC)OC)C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21O2Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724620 |
Source


|
| Record name | Dimethoxy(3-methyl-3-phenylbutyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157223-33-1 |
Source


|
| Record name | Dimethoxy(3-methyl-3-phenylbutyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70724620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
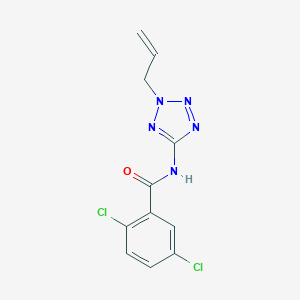
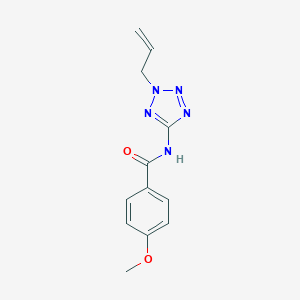
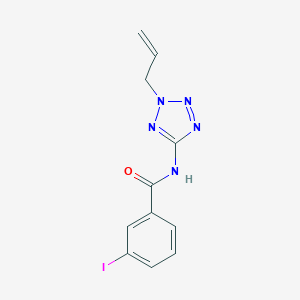
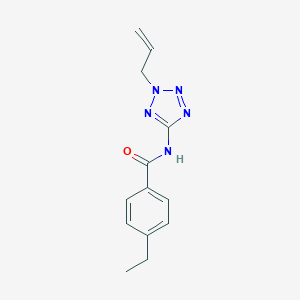
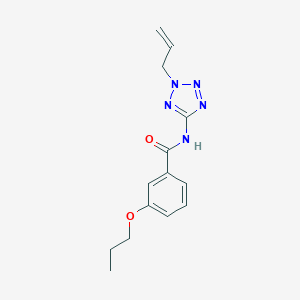
![2-[3-[2-(2-METHYL-5-NITRO-IMIDAZOL-1-YL)ETHYL]-2-NITRO-2H-IMIDAZOL-1-Y L]ACETAMIDE](/img/structure/B235110.png)
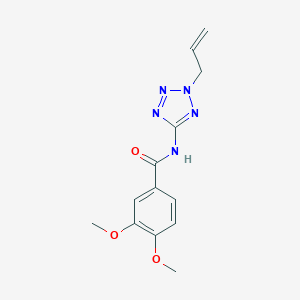
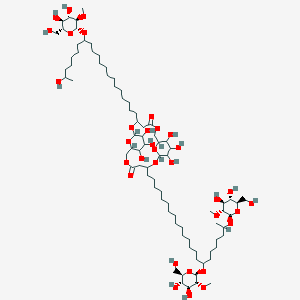
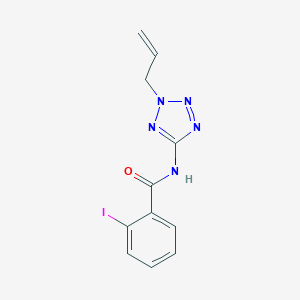
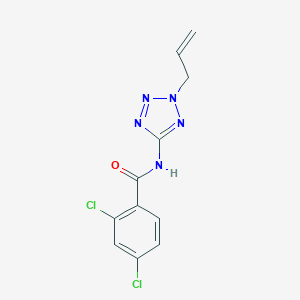
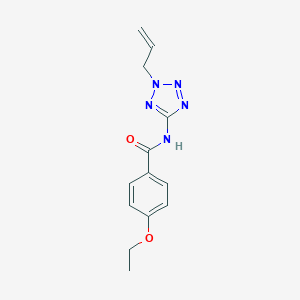
![(12R,13R,16S,18R)-6-Hydroxy-16,18-dimethyl-2,9-dioxo-17-oxapentacyclo[11.4.1.01,10.03,8.012,16]octadeca-3(8),4,6,10-tetraene-18-carbaldehyde](/img/structure/B235150.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-methylbenzamide](/img/structure/B235152.png)
![N-[4-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-methylbenzamide](/img/structure/B235162.png)
